NIP-142
Descripción general
Descripción
NIP-142 es un compuesto derivado de benzopirano conocido por sus propiedades antiarrítmicas. Se sintetizó inicialmente como un bloqueador altamente selectivo de la corriente de potasio activada por acetilcolina.
Aplicaciones Científicas De Investigación
NIP-142 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los derivados de benzopirano.
Biología: Investigado por sus efectos en los canales iónicos y las vías de señalización celular.
Medicina: Estudiado por su posible uso en el tratamiento de la fibrilación auricular y otras afecciones cardiovasculares.
Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos
Mecanismo De Acción
NIP-142 ejerce sus efectos bloqueando canales iónicos específicos en el corazón. Bloquea preferentemente la corriente de potasio rectificadora retardada ultrarrápida y la corriente de potasio activada por acetilcolina. Este bloqueo prolonga la duración del potencial de acción y el período refractario efectivo en la aurícula, lo que ayuda a terminar las arritmias auriculares. Los objetivos moleculares de this compound incluyen las subunidades alfa del canal de potasio como Kv1.5, Kv4.2 y Kv4.3 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
NIP-142 se sintetiza a través de un proceso de múltiples pasos que involucra la formación de una estructura central de benzopirano. La síntesis generalmente comienza con la preparación de un benzaldehído sustituido, que sufre una serie de reacciones que incluyen ciclación, nitración y aminación para formar el derivado de benzopirano final .
Métodos de producción industrial
La producción industrial de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción durante cada paso de la síntesis. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía también es esencial para obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
NIP-142 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de hidroquinona correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzopirano sustituidos, quinonas e hidroquinonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Compuestos similares
NIP-151: Otro derivado de benzopirano con propiedades antiarrítmicas similares.
Cromanol 293B: Un compuesto que también bloquea los canales de potasio pero con diferente selectividad.
E-4031: Un agente antiarrítmico de clase III que prolonga la duración del potencial de acción tanto en los tejidos auricular como ventricular
Singularidad de NIP-142
This compound es único en su acción selectiva sobre los canales iónicos auriculares, lo que reduce el riesgo de proarritmia ventricular. Esta selectividad lo convierte en un candidato prometedor para el tratamiento de la fibrilación auricular con efectos secundarios mínimos en comparación con otros agentes antiarrítmicos .
Actividad Biológica
NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.
This compound exhibits its biological activity through the following mechanisms:
- Ion Channel Blockade : this compound preferentially inhibits the ultrarapid delayed rectifier potassium current () and the acetylcholine-activated potassium current (), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .
- Termination of Atrial Fibrillation : In canine models, this compound has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .
Electrophysiological Studies
A series of studies have been conducted to elucidate the effects of this compound on cardiac electrophysiology:
- Canine Model Studies : this compound was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .
- KCNQ1/KCNE1 Channel Interaction : this compound has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration () of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .
- Kir3 Channel Inhibition : As a moderately selective inhibitor of , this compound effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of this compound resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .
- Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, this compound exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .
Summary Table of Biological Activity
Activity | Description |
---|---|
Ion Channel Blockade | Blocks and selectively in atrial tissue |
Atrial Fibrillation Termination | Effective against microreentry and focal activity-induced AF |
ERP Prolongation | Significantly prolongs atrial ERP without affecting conduction times |
KCNQ1/KCNE1 Interaction | Concentration-dependent blockade with |
Kir3 Channel Inhibition | Moderately selective small-molecule blocker with low micromolar inhibition |
Propiedades
IUPAC Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADWMAQVCHLHJ-FCHUYYIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?
A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as this compound, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, this compound demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []
Q2: How does this compound exert its atrial-specific effects on action potential duration?
A2: this compound primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:
- IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
- IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]
Q3: What other ion channels does this compound affect?
A3: Apart from IKur and IKACh, research indicates that this compound can also block other ion channels, albeit at higher concentrations:
- Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
- KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
- HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []
Q4: Can you elaborate on the specific effects of this compound on atrial electrophysiology?
A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that this compound:
- Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
- Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
- Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []
Q5: What types of atrial fibrillation have been shown to be responsive to this compound in preclinical models?
A5: In canine models, this compound has demonstrated efficacy in terminating:
- Microreentry type AF: Induced by vagal nerve stimulation. [, ]
- Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
- Focal activity type AF: Induced by aconitine. []
Q6: Has this compound been studied in the context of atrial remodeling and its impact on AF?
A6: Yes, research indicates that this compound can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []
Q7: What are the potential advantages of this compound over existing antiarrhythmic drugs for AF treatment?
A7: this compound offers several potential advantages:
- Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
- Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
- Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.